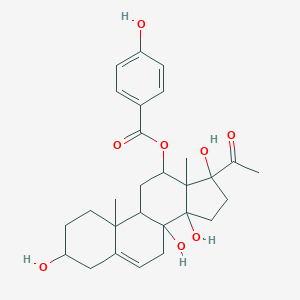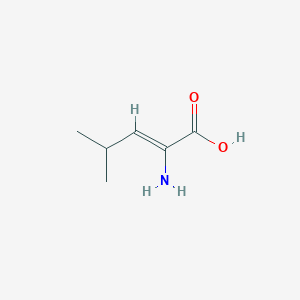
(Z)-2-Amino-4-methyl-2-pentenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Amino-4-methyl-2-pentenoic acid (AMPA) is a non-proteinogenic amino acid that is found in the seeds of the legume plant Lathyrus sativus. AMPA is a structural analog of glutamate, a neurotransmitter that is involved in many important physiological processes in the brain. AMPA has been shown to have a number of interesting properties, including its ability to act as an agonist at the AMPA receptor, a type of glutamate receptor that is involved in synaptic plasticity and learning and memory.
Mécanisme D'action
(Z)-2-Amino-4-methyl-2-pentenoic acid acts as an agonist at the (Z)-2-Amino-4-methyl-2-pentenoic acid receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. When (Z)-2-Amino-4-methyl-2-pentenoic acid binds to the (Z)-2-Amino-4-methyl-2-pentenoic acid receptor, it causes the receptor to undergo a conformational change that results in the opening of an ion channel. This allows positively charged ions, such as sodium and calcium, to flow into the cell, which can lead to depolarization and the firing of an action potential.
Effets Biochimiques Et Physiologiques
(Z)-2-Amino-4-methyl-2-pentenoic acid has been shown to have a number of interesting biochemical and physiological effects. For example, it has been shown to enhance synaptic plasticity, which is the ability of neurons to change the strength of their connections in response to experience. This is thought to be one of the key mechanisms underlying learning and memory. (Z)-2-Amino-4-methyl-2-pentenoic acid has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (Z)-2-Amino-4-methyl-2-pentenoic acid in lab experiments is that it is a relatively simple molecule that can be synthesized using a variety of methods. This makes it easy to obtain and work with in the lab. However, one limitation of using (Z)-2-Amino-4-methyl-2-pentenoic acid is that it is not a natural neurotransmitter, and its effects on the brain may be different from those of glutamate, which is the primary neurotransmitter involved in synaptic plasticity and learning and memory.
Orientations Futures
There are a number of interesting future directions for research on (Z)-2-Amino-4-methyl-2-pentenoic acid. One area of interest is the development of drugs that target the (Z)-2-Amino-4-methyl-2-pentenoic acid receptor, which may have therapeutic potential in the treatment of a variety of neurological and psychiatric disorders. Another area of interest is the investigation of the role of (Z)-2-Amino-4-methyl-2-pentenoic acid in synaptic plasticity and learning and memory, and how it may be involved in the formation and consolidation of memories. Finally, researchers may also be interested in exploring the potential use of (Z)-2-Amino-4-methyl-2-pentenoic acid as a neuroprotective agent in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
(Z)-2-Amino-4-methyl-2-pentenoic acid can be synthesized from a variety of starting materials, including L-glutamic acid, pyruvic acid, and ammonia. One common method for synthesizing (Z)-2-Amino-4-methyl-2-pentenoic acid involves the reaction of L-glutamic acid with pyruvic acid in the presence of ammonia and a catalyst. This reaction results in the formation of (Z)-2-Amino-4-methyl-2-pentenoic acid as well as other byproducts.
Applications De Recherche Scientifique
(Z)-2-Amino-4-methyl-2-pentenoic acid has been the subject of a great deal of scientific research, particularly in the field of neuroscience. Researchers have investigated the mechanism of action of (Z)-2-Amino-4-methyl-2-pentenoic acid at the (Z)-2-Amino-4-methyl-2-pentenoic acid receptor, as well as its effects on synaptic plasticity and learning and memory.
Propriétés
Numéro CAS |
113586-23-5 |
|---|---|
Nom du produit |
(Z)-2-Amino-4-methyl-2-pentenoic acid |
Formule moléculaire |
C6H11NO2 |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
(Z)-2-amino-4-methylpent-2-enoic acid |
InChI |
InChI=1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h3-4H,7H2,1-2H3,(H,8,9)/b5-3- |
Clé InChI |
TYAFIFFKPSWZRM-HYXAFXHYSA-N |
SMILES isomérique |
CC(C)/C=C(/C(=O)O)\N |
SMILES |
CC(C)C=C(C(=O)O)N |
SMILES canonique |
CC(C)C=C(C(=O)O)N |
Synonymes |
dehydroleucine delta(Z)-leucine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



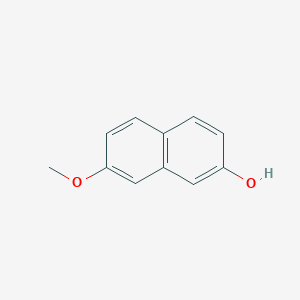
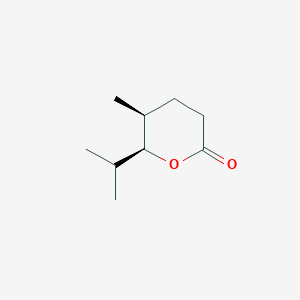
![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B49777.png)
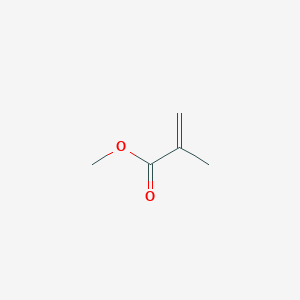
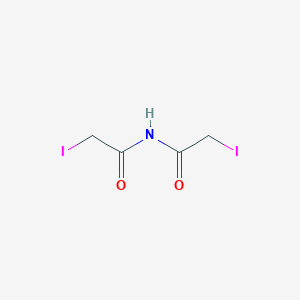
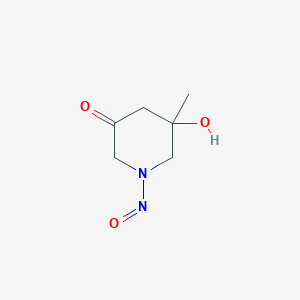
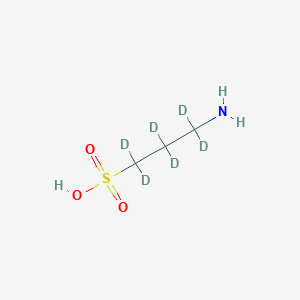
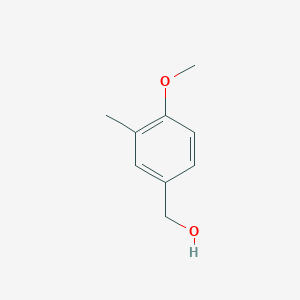
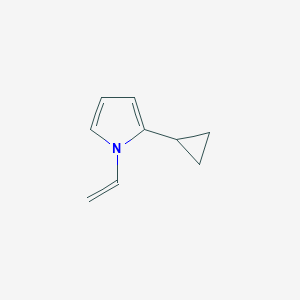

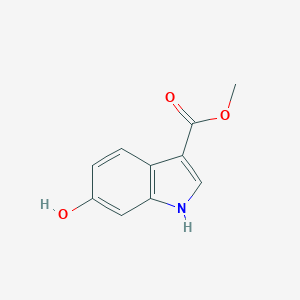
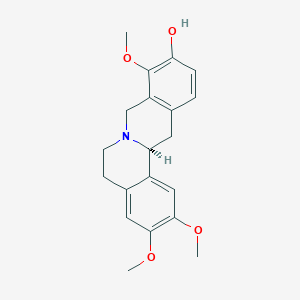
![3-Cyclohexene-1,2-diol, 5-[(1R)-1,5-dimethyl-4-hexen-1-yl]-2-methyl-](/img/structure/B49802.png)
